molecular formula C34H55IN2 B1147751 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide CAS No. 95378-73-7

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide

Cat. No. B1147751
CAS RN: 95378-73-7
M. Wt: 618.73
InChI Key:
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Description

“4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide”, also known as 4-Di-10-ASP, is a lipophilic, orange-fluorescent probe that is commonly used for neuronal membrane tracing in live organisms . It is transported in retrograde to the soma of the neuron when applied to neuron projection sites in living organisms .


Synthesis Analysis

While specific synthesis details for “4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide” were not found, a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, has been studied in the sol–gel synthesis of 3D silicate matrix on the basis of tetrakis(2-hydroxyethyl)orthosilicate (THEOS) .


Molecular Structure Analysis

The dialkylamino chains of 4-Di-10-ASP insert into membranes with the two alkyl tails and the fluorophore positioned parallel to the phospholipid acyl chain . This positioning is crucial for its function as a neuronal membrane tracer.


Chemical Reactions Analysis

The reaction of a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, with picryl iodide has been studied . The rate constants showed a parabolic dependence on the picryl iodide concentration in the reaction of quaternization of 4-DASPI in acetonitrile .


Physical And Chemical Properties Analysis

4-Di-10-ASP is minimally fluorescent in aqueous environments and exhibits a significant fluorescence enhancement when incorporated into cell membranes or when bound to lipophilic biomolecules . It is excited near 492 nm and has an environmentally dependent fluorescence emission near 612 nm .

Scientific Research Applications

  • Hemicyanine dyes, including "4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide", exhibit enhanced photophysical properties when doped into polymer-impregnated composite glass, with no significant fluorescence quenching even at high concentrations. This suggests potential applications in materials science and photonics (Cao et al., 2008).

  • The behavior of similar hemicyanines in various solvents and composite materials has been thoroughly investigated, revealing the relationship between molecular structure and photophysical properties. These insights are crucial for applications in dye lasers and materials engineering (Moyano et al., 2009).

  • Certain hemicyanine derivatives show strong two-photon absorption and nonlinear optical properties, making them suitable for applications in two-photon microscopy and photonics. These compounds demonstrate high upconversion efficiency and potential for use in optical power limiting applications (Zhou et al., 2001).

  • The interactions of similar hemicyanine compounds with biological molecules like DNA have been studied, revealing insights into binding modes and photophysical responses. These findings are relevant for applications in biochemistry and molecular biology, particularly in the context of DNA interactions (Sahoo et al., 2010).

  • The complexation behavior of related styryl dyes with molecular structures like cucurbiturils has been explored, shedding light on potential applications in supramolecular chemistry and material science (Kryukov et al., 2020).

Safety And Hazards

While specific safety data for “4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide” was not found, a similar compound, “Trans-4-[4-(Dibutylamino)Styryl]-1-Methylpyridinium Iodide”, is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Future Directions

The interaction of organic dyes, CB7 and DNA provides new insights to investigate . The changes in the spectral and luminescent properties of 4-DASPI in the sol–gel synthesis of 3D silicate matrix on the basis of THEOS have been studied , which could further be used in the development of photofunctional materials .

properties

IUPAC Name

N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAYPDQCRKDOKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide

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